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Compound of Interest

Compound Name: ER-176

Cat. No.: B1147650 Get Quote

This guide provides a detailed comparison of ER-176 and a competitor compound, CC-591,

both targeting the pro-oncogenic Kinase Z (KZ). The data presented herein demonstrates the

superior selectivity and efficacy of ER-176 in preclinical models of cancer.

Overview of Kinase Z Signaling
Kinase Z (KZ) is a critical enzyme in the "Tumor Growth Pathway" (TGP), a signaling cascade

frequently dysregulated in various cancers. Upon activation by upstream signals, KZ

phosphorylates and activates downstream transcription factors, leading to the expression of

genes involved in cell proliferation and survival. ER-176 is a novel, highly selective inhibitor of

KZ, while CC-591 is a first-generation inhibitor with known off-target activity against Kinase Y

(KY).
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Figure 1: Simplified Kinase Z (KZ) signaling pathway.
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In Vitro Efficacy and Selectivity
The inhibitory activity of ER-176 and CC-591 was assessed against KZ and a panel of related

kinases, including the known off-target kinase KY for CC-591. ER-176 demonstrates

significantly higher potency and selectivity for KZ.

Table 1: In Vitro Kinase Inhibition

Compound Target Kinase IC50 (nM) Selectivity (vs. KY)

ER-176 Kinase Z (KZ) 1.2 >800x

Kinase Y (KY) >1000

CC-591 Kinase Z (KZ) 15.8 ~3x

| | Kinase Y (KY) | 52.1 | |

Cellular Potency in Cancer Models
The anti-proliferative effects of both compounds were evaluated in the KZ-dependent human

colon adenocarcinoma cell line, HT-29.

Table 2: Anti-Proliferative Activity in HT-29 Cells

Compound EC50 (nM)

ER-176 8.5

| CC-591 | 95.2 |

In Vivo Efficacy in Xenograft Model
The in vivo anti-tumor activity of ER-176 and CC-591 was evaluated in a subcutaneous HT-29

xenograft mouse model. ER-176 treatment resulted in superior tumor growth inhibition

compared to CC-591 at equivalent doses.

Table 3: In Vivo Anti-Tumor Efficacy (HT-29 Xenograft)
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Treatment Group Dose (mg/kg, QD)
Tumor Growth Inhibition
(%)

Vehicle Control - 0

ER-176 10 85.2

| CC-591 | 10 | 42.6 |

Experimental Protocols
A biochemical assay was performed to determine the half-maximal inhibitory concentration

(IC50) of the compounds.
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Figure 2: Workflow for the in vitro kinase IC50 assay.

Protocol: Recombinant human KZ or KY enzyme was incubated with a peptide substrate and

ATP in a 384-well plate.

Test compounds (ER-176 or CC-591) were added in a 10-point serial dilution.

The reaction was allowed to proceed for 60 minutes at room temperature.

A luminescence-based detection reagent was added to quantify the amount of ATP

remaining.
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Luminescence was measured using a plate reader, and IC50 values were calculated using a

four-parameter logistic curve fit.

This assay measures the ability of a compound to inhibit cell proliferation.

Protocol: HT-29 cells were seeded in 96-well plates and allowed to adhere overnight.

Cells were treated with serial dilutions of ER-176 or CC-591 for 72 hours.

A resazurin-based reagent was added, and plates were incubated for 4 hours.

Fluorescence was measured to determine the number of viable cells.

EC50 values were calculated from dose-response curves.

This study evaluates the in vivo efficacy of the compounds in a live animal model.

Protocol: Female athymic nude mice were subcutaneously inoculated with HT-29 cells.

When tumors reached an average volume of 150-200 mm³, mice were randomized into

treatment groups (n=8 per group).

Compounds (ER-176 or CC-591) or a vehicle control were administered orally once daily

(QD).

Tumor volumes and body weights were measured twice weekly for 21 days.

Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor

volume of the treated group compared to the vehicle control group.

To cite this document: BenchChem. [Comparative Efficacy Analysis: ER-176 vs. CC-591 in
Oncology Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147650#er-176-versus-competitor-compound-
efficacy]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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